Ethyl 2-amino-1-cyclopentene-1-carboxylate
Description
Research Significance and Broader Context
Ethyl 2-amino-1-cyclopentene-1-carboxylate belongs to the class of β-enamino esters, which are widely recognized as versatile intermediates in organic synthesis. acgpubs.org The significance of this compound lies in its ability to serve as a precursor for a diverse array of heterocyclic systems, many of which are scaffolds for biologically active molecules and pharmaceutical agents. nih.gov The presence of both a nucleophilic enamine moiety and an electrophilic ester group within the same molecule imparts a rich and varied chemical reactivity, allowing for its participation in a multitude of chemical transformations.
The broader context of its importance is underscored by the prevalence of nitrogen-containing heterocycles in natural products and medicinal chemistry. The development of efficient synthetic routes to these complex molecules is a primary focus of modern organic chemistry, and versatile building blocks like this compound are instrumental in achieving this goal. Its cyclic nature also provides a rigid scaffold, which can be advantageous in the design of molecules with specific three-dimensional conformations.
Historical Trajectory of Research Endeavors Involving the Compound
The study of enamines, the functional group at the heart of this compound, has a rich history. The first general synthesis of enamines was reported by Mannich. The term "enamine" was later coined by Wittig in 1927 to highlight the structural analogy to enols. A pivotal moment in enamine chemistry came in 1954 with the groundbreaking research by Gilbert Stork, which demonstrated the synthetic utility of enamines as enolate equivalents for the alkylation and acylation of ketones and aldehydes, a reaction now famously known as the Stork enamine alkylation.
While the early research focused on acyclic enamines derived from secondary amines, subsequent investigations expanded to include cyclic systems and enamines derived from primary amines, such as this compound. The development of synthetic methods for this specific compound is often linked to the broader exploration of β-dicarbonyl compound reactivity. The condensation of β-keto esters, such as ethyl 2-oxocyclopentane-1-carboxylate, with ammonia (B1221849) or primary amines emerged as a straightforward and widely adopted method for the synthesis of cyclic β-enamino esters. Over the years, research has continued to refine these synthetic procedures and explore the diverse reactivity of this valuable intermediate.
Fundamental Reactivity Principles Derived from its Structural Motifs
The reactivity of this compound is dictated by the interplay of its key structural motifs: the enamine and the α,β-unsaturated ester functionalities.
The enamine moiety is characterized by a carbon-carbon double bond conjugated with the lone pair of electrons on the adjacent nitrogen atom. This conjugation increases the electron density at the β-carbon, making it a soft nucleophile. This nucleophilic character is central to many of the compound's reactions, particularly its C-alkylation and C-acylation reactions with various electrophiles. The nitrogen atom of the enamine can also act as a nucleophile, although its reactivity is generally lower than that of the β-carbon.
Interactive Data Table: Physical and Chemical Properties
| Property | Value |
| CAS Number | 7149-18-0 |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 57-60 °C |
| Boiling Point | ~279 °C (estimate) |
| Density | ~1.1174 g/cm³ (estimate) |
| Refractive Index | ~1.4890 (estimate) |
Detailed Research Findings
Synthesis of this compound
A primary and well-established method for the synthesis of this compound involves the condensation reaction between ethyl 2-oxocyclopentane-1-carboxylate and an amine source, typically ammonia. This reaction is a classic example of the formation of an enamine from a β-dicarbonyl compound.
The reaction of ethyl 2-oxocyclopentane-1-carboxylate with various primary diamines has been shown to produce the corresponding N-substituted enamine derivatives. researchgate.net For instance, the reaction with ethane-1,2-diamine yields a bis-enamine product. The mechanism of this transformation involves the initial nucleophilic attack of the amine on the ketone carbonyl group, followed by dehydration to form the enamine.
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound is most prominently demonstrated in its use as a precursor for the synthesis of various heterocyclic compounds. The nucleophilic β-carbon of the enamine can react with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds.
For example, β-enamino esters are known to react with hydrazines to form pyrazolone (B3327878) derivatives. nih.gov They can also react with active methylene (B1212753) compounds, such as acetylacetone, in the presence of an ammonium (B1175870) source to yield pyridinone derivatives. nih.gov These reactions highlight the versatility of the enamine scaffold in constructing five- and six-membered heterocyclic rings.
Interactive Data Table: Synthetic Methods for β-Enamino Esters
| Reagents | Catalyst/Conditions | Product Type | Reference |
| β-Keto esters and amines | Acetic acid, ultrasound, solvent-free | β-Enamino esters | organic-chemistry.org |
| 1,3-Dicarbonyl compounds and amines | Cobalt(II) chloride, room temperature, solvent-free | β-Enaminones and β-enamino esters | acgpubs.org |
| β-Keto esters and amines | Scandium(III) triflate, solvent-free | Enaminones | acgpubs.org |
| 1,3-Dicarbonyl compounds and amines | Ferric(III) ammonium nitrate, room temperature, solvent-free | β-Enamino esters and β-enaminones | acgpubs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-aminocyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHILPGLKGSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287860 | |
| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-18-0 | |
| Record name | 7149-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Amino 1 Cyclopentene 1 Carboxylate
Modern Synthetic Routes and Mechanistic Investigations
The synthesis of functionalized cyclopentane (B165970) derivatives, including chiral amino esters, has been a significant focus of research due to their prevalence in bioactive molecules. Modern methodologies have shifted towards efficiency, stereocontrol, and atom economy.
Enantioselective Synthesis and Chiral Control Strategies
Achieving high levels of enantioselectivity is crucial for the synthesis of pharmacologically active compounds. For cyclopentene-based amino acids, strategies often involve asymmetric catalysis to create chiral centers with high fidelity.
One prominent strategy involves the stereoselective aza-Michael addition to a cyclopentene (B43876) carboxylic acid ester intermediate. This approach has been successfully applied in the synthesis of polyhydroxylated cyclopentane β-amino acids derived from carbohydrates like d-mannose (B1359870) and d-galactose. nih.gov The key steps include a ring-closing metathesis (RCM) to form the cyclopentene ring, followed by the stereocontrolled addition of an amine to the α,β-unsaturated ester. nih.gov
Another powerful method is the cooperative use of multiple catalysts. For instance, an enantioselective spirocyclization reaction between propargylated azlactones and enals can be achieved using a combination of a chiral secondary amine organocatalyst and an achiral Pd(0) complex. acs.orgnih.gov This reaction proceeds through an iminium-enamine catalytic cycle, followed by a palladium-catalyzed Conia–ene reaction to form a spirocyclic intermediate. acs.org Subsequent one-pot acidic opening of the azlactone moiety yields cyclopentene amino acid derivatives with excellent enantioselectivities (up to 97% ee) and as single diastereoisomers. acs.orgnih.gov
The choice of chiral catalyst is critical for achieving high enantiomeric excess. In the aforementioned spirocyclization, various chiral secondary amines were tested, with 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine demonstrating superior performance compared to other prolinol-derived catalysts. acs.org
Table 1: Catalyst Screening for Asymmetric Spirocyclization acs.org Data represents the reaction between propargylated azlactone and cinnamaldehyde.
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Organocatalyst I | 87 | 3:1 | 96/99 |
| Organocatalyst II | traces | n.d. | n.d. |
| Organocatalyst III | n.r. | n.r. | n.r. |
Multi-component Reactions and "One-pot" Synthetic Approaches
Multi-component reactions (MCRs) and "one-pot" procedures are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single operation, minimizing purification steps and reducing waste. beilstein-journals.org
A sequential "one-pot" procedure has been developed for the asymmetric synthesis of cyclopentene-based amino acids containing a quaternary carbon. acs.orgnih.gov This process involves an initial enantioselective spirocyclization, followed directly by an acidic opening of the resulting azlactone intermediate without its isolation. acs.orgnih.gov This approach streamlines the synthesis, providing the final amino acid derivatives in good yields (up to 70%). nih.gov
The synthesis of related 2-amino-1-cyclopentenylphosphonates has been achieved in excellent yields (79-88%) through a one-pot reaction of diethyl 5-chloro-1-pentynylphosphonate with various primary and secondary amines. nih.gov Mechanistic studies suggest a two-step process involving an initial amine addition to form a zwitterionic intermediate, which then undergoes cyclization and proton transfer. nih.gov
While not directly synthesizing the title compound, the principles of MCRs, such as the Ugi and Passerini reactions, are widely applied to create peptide-like structures from amines, carboxylic acids, aldehydes/ketones, and isocyanides. beilstein-journals.orgnih.gov These reactions could be adapted to incorporate or build upon the ethyl 2-amino-1-cyclopentene-1-carboxylate scaffold.
Enzymatic Transformations and Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and, being chiral, can produce enantiopure compounds. nih.gov For the synthesis of chiral amines and amino esters, several classes of enzymes are particularly relevant.
Transaminases: Pyridoxal-5'-phosphate (PLP)-dependent transaminases are exceptionally useful for the synthesis of primary amines. nih.gov They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. nih.gov In a potential biocatalytic route, a transaminase could be used for the reductive amination of ethyl 2-oxocyclopentane-1-carboxylate to directly yield this compound with high enantioselectivity. nih.gov
Hydrolases (Lipases, Proteases, Esterases): These enzymes are widely used for their ability to catalyze the hydrolysis of ester and amide bonds. unipd.it In a kinetic resolution process, a lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer from a racemic mixture of a chiral precursor, allowing for the separation of enantiomers. Lipase technology has proven successful for the resolution of various chiral amines due to the high activity of certain lipases. nih.gov
Imine Reductases (IREDs): IREDs catalyze the reduction of imines to amines and can be used in reductive amination cascades. mdpi.com An IRED could be employed to reduce an imine precursor, formed in situ, to generate the desired chiral amine functionality on the cyclopentene ring. mdpi.com
The industrial application of these enzymes has grown significantly, with biocatalytic steps being integrated into the manufacturing processes of numerous pharmaceuticals to improve efficiency and stereocontrol. mdpi.com
Development and Application of Novel Catalyst Systems in Synthesis
The development of novel catalysts is a driving force in modern organic synthesis, enabling new transformations and improving the efficiency of existing ones.
Cooperative Catalysis: A key innovation is the use of cooperative catalysis, where two or more distinct catalysts work in concert to facilitate a reaction. The synthesis of cyclopentene amino acids via spirocyclization is a prime example, utilizing a chiral secondary amine organocatalyst and an achiral Pd(0) complex. acs.orgnih.gov The organocatalyst forms a chiral enamine, controlling the stereochemistry of the initial addition, while the palladium catalyst facilitates the subsequent C-C bond-forming cyclization. acs.org
Chiral Isothiourea Catalysts: In a different approach, chiral isothiourea catalysts have been used to generate chiral α,β-unsaturated acylammonium intermediates from unsaturated acid chlorides. nih.gov These reactive intermediates can participate in organocascade processes, such as a Michael-aldol-β-lactonization sequence, to rapidly assemble complex, stereochemically rich cyclopentane systems. nih.gov This methodology allows for the construction of multiple bonds and stereocenters in a single, efficient operation. nih.gov
Amino Acid-Mediated Catalysis: Simple amino acids themselves can act as chiral catalysts. D-tyrosine, for example, has been shown to catalyze the intramolecular cyclization of a diketoaldehyde to form a bicyclic ketocarbaldehyde, a precursor for diterpene synthesis, with high enantioselectivity (86% ee). uniroma1.itcnr.it
Table 2: Synthesis of Cyclopentane Derivatives using Novel Catalysis
| Reaction Type | Catalyst System | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Spirocyclization/Azlactone Opening | Chiral Amine + Pd2(dba)3 | Iminium/Enamine | Cyclopentene Amino Acid | acs.orgnih.gov |
| Organocascade Process | Chiral Isothiourea | α,β-Unsaturated Acylammonium | Fused Cyclopentane Lactone | nih.gov |
| Intramolecular Cyclization | D-Tyrosine | Enamine/Iminium | Bicyclic Ketocarbaldehyde | uniroma1.it |
Detailed Chemical Reactivity and Transformation Pathways
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical agents.
Cyclization Reactions Leading to Heterocyclic Compound Formation
The enamine nitrogen and the adjacent vinylogous ester functionality of this compound can react with various electrophiles and nucleophiles to construct new rings.
A common synthetic strategy involves reacting the precursor, ethyl 2-oxocyclopentane-1-carboxylate, with various diamines. researchgate.net For example, reaction with ethane-1,2-diamine or benzidine (B372746) can lead to the formation of enamine structures, which are direct analogues of the title compound and can serve as intermediates for further cyclization. researchgate.net
The general reactivity pattern of amino esters is well-suited for building fused heterocycles. For instance, 3-aminoquinazolinone derivatives, which possess a similar amino group adjacent to a potential carbonyl equivalent, are used to synthesize a variety of fused systems. nih.gov Reaction with reagents like ethyl chloroformate or ethyl chloroacetate (B1199739) leads to the formation of novel triazepinoquinazolinones and triazocinoquinazolinones, respectively. nih.gov This demonstrates a common pathway where an amino group acts as a nucleophile to attack an external reagent, followed by an intramolecular cyclization to form a new heterocyclic ring.
By analogy, the amino group of this compound can be expected to react with bifunctional reagents to form fused pyrimidines, pyridines, or other heterocyclic systems, which are of significant interest in medicinal chemistry.
Alkylation and Condensation Reactions for Scaffold Elaboration
The reactivity of this compound allows for its elaboration into more complex scaffolds through alkylation and condensation reactions. These transformations are pivotal for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Condensation reactions with bifunctional reagents are a common strategy to construct fused pyrimidine (B1678525) rings. For instance, the reaction of analogous 2-aminothiophenes with various reagents can lead to the formation of thieno[2,3-d]pyrimidines. This reactivity is mirrored in this compound, which can react with reagents like guanidine (B92328) to form cyclopentapyrimidine derivatives. The reaction typically proceeds by initial nucleophilic attack of the enamine nitrogen onto an electrophilic center of the condensing agent, followed by an intramolecular cyclization and dehydration or elimination of a small molecule.
The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, provides another avenue for scaffold elaboration. acs.org While the classic Knoevenagel reaction involves the deprotonation of the active methylene compound, the enamine tautomer of this compound can also participate in related condensations, reacting with electrophilic species to build more complex molecular frameworks.
Table 1: Examples of Condensation Reactions for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound analogue | Guanidine | Cyclopentapyrimidine | researchgate.net |
| 2-Aminothiophene derivative | Nitriles | Thieno[2,3-d]pyrimidine (B153573) | semanticscholar.org |
| Ketone/Aldehyde | α-Cyanoester | Polysubstituted 2-aminothiophene (via Gewald reaction) | wikipedia.org |
Nucleophilic Reactions, Including Substitution Processes
The enamine moiety in this compound renders the β-carbon (C3) nucleophilic, making it susceptible to attack by various electrophiles. This reactivity is central to many of its synthetic applications.
One of the most significant nucleophilic reactions of this compound is the aza-Michael addition, where the enamine adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of C-C bonds and the construction of highly functionalized cyclopentane rings. The stereoselectivity of this addition can often be controlled, leading to the formation of specific diastereomers, which is crucial in the synthesis of complex natural products and pharmaceuticals. For example, the addition of this compound to electrophilic alkenes is a key step in the synthesis of polyhydroxylated cyclopentane β-amino acids. nih.gov
Beyond Michael additions, the nucleophilic character of the enamine allows it to react with a range of other electrophiles. These reactions can include additions to aldehydes and ketones, as well as substitution reactions with activated alkyl or acyl halides. The outcome of these reactions can be influenced by the reaction conditions, such as the choice of solvent and the presence of a base or catalyst.
Table 2: Nucleophilic Reactions of this compound and Analogues
| Reaction Type | Electrophile | Product Feature | Ref. |
| Aza-Michael Addition | α,β-Unsaturated ester | Highly functionalized cyclopentane β-amino acid derivative | nih.gov |
| Conjugate Addition | Arylidenemalonates | Substituted cyclohexanone | beilstein-journals.org |
| Addition-Cyclization | Diethyl 5-chloro-1-pentynylphosphonate | Diethyl 2-amino-1-cyclopentenylphosphonate | nih.gov |
Oxidation and Reduction Methodologies in Synthetic Sequences
The double bond and the amino group in this compound are susceptible to both oxidation and reduction, providing pathways to saturated cyclopentane derivatives or to introduce new functional groups.
Oxidation:
The electron-rich enamine double bond can undergo oxidative cleavage. Reagents such as tert-butyl hydroperoxide (TBHP) can promote the cleavage of the C=C bond in electron-deficient enamines, leading to the formation of carbonyl compounds. thieme-connect.com Similarly, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) can lead to various products, including the potential for epoxidation of the double bond or oxidation of the amino group. masterorganicchemistry.comorganic-chemistry.org The oxidation of enamines can also be catalyzed by metal salts in the presence of oxygen, resulting in the cleavage of the double bond to yield a ketone and an amide. rsc.org
Reduction:
Catalytic hydrogenation is a common method for the reduction of the double bond in this compound and its derivatives. This reaction typically proceeds with syn-addition of hydrogen, leading to the formation of the corresponding cis-2-aminocyclopentanecarboxylate. The stereoselectivity of the reduction can be influenced by the catalyst and the reaction conditions. For instance, catalytic hydrogenation of a related ethyl 2-aminocyclopent-3-enecarboxylate using a platinum oxide catalyst has been reported.
Table 3: Oxidation and Reduction Reactions
| Transformation | Reagent/Catalyst | Product Type | Ref. |
| Oxidative C=C Cleavage | tert-Butyl hydroperoxide (TBHP) | Ketone and amide fragments | thieme-connect.com |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide or oxidized amino group | masterorganicchemistry.comorganic-chemistry.org |
| Catalytic Hydrogenation | Platinum oxide (PtO2) | cis-2-Aminocyclopentanecarboxylate | fiveable.me |
Strategic Functional Group Manipulations for Tailored Properties
The ester and amino functionalities of this compound offer numerous opportunities for strategic manipulation to tailor the properties of the resulting molecules.
Ester Group Manipulations:
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides, a common transformation in the synthesis of peptides and other biologically active molecules. rsc.orgkeyorganics.net The ester can also undergo transesterification in the presence of another alcohol and a suitable catalyst. Furthermore, the ester can be reduced, for example with lithium aluminum hydride, to the corresponding primary alcohol, 2-aminocyclopent-1-enemethanol.
Amino Group Manipulations:
The primary amino group can be readily acylated with acid chlorides or anhydrides to form N-acyl derivatives. This is a common strategy to introduce various substituents and to modify the electronic properties of the enamine system. The amino group can also be protected with standard protecting groups, such as Boc or Cbz, to allow for selective reactions at other positions of the molecule. nih.gov Subsequent deprotection reveals the free amine for further functionalization.
Table 4: Functional Group Manipulations
| Functional Group | Reaction | Reagents | Product | Ref. |
| Ester | Hydrolysis | Acid or Base | Carboxylic Acid | nih.gov |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., EDC) | Amide | rsc.org |
| Ester | Reduction | Lithium Aluminum Hydride | Primary Alcohol | researchgate.net |
| Amino | N-Acylation | Acid Chloride/Anhydride | N-Acyl Derivative | nih.gov |
Derivatization Strategies and Analogue Synthesis for Targeted Research Applications
Synthesis of Structurally Diverse Analogues and Derivatives
The inherent reactivity of the different functional groups within ethyl 2-amino-1-cyclopentene-1-carboxylate allows for a modular approach to analogue synthesis. This enables the generation of libraries of related compounds, which is a key strategy in fields such as medicinal chemistry and materials science.
The cyclopentene (B43876) ring serves as a core structural element that can be modified to introduce varying degrees of saturation, substitution, and stereochemistry. One powerful strategy for functionalizing the cyclopentene core is through cycloaddition reactions. For instance, photogenerated siloxycarbenes can undergo a formal [4+1] cycloaddition with electrophilic dienes to yield highly functionalized cyclopentenes. acs.org This method allows for the construction of a five-membered ring with multiple substituents, offering a pathway to complex derivatives.
Another significant approach involves the stereoselective synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids. This can be achieved through a sequence of key reactions, including the ring-closing metathesis of a polysubstituted diene to form a cyclopentene intermediate, followed by stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester. nih.gov This strategy not only modifies the cyclopentene ring with hydroxyl groups but also introduces chirality in a controlled manner.
Furthermore, the reaction of diethyl 5-chloro-1-pentynylphosphonate with amines can produce novel 2-amino-1-cyclopentenylphosphonates, demonstrating another avenue for the functionalization of the cyclopentene ring system. nih.gov
Table 1: Selected Strategies for Cyclopentene Ring Modification
| Strategy | Key Reactions | Outcome |
|---|---|---|
| Cycloaddition | Formal [4+1] cycloaddition of photogenerated siloxycarbenes | Highly functionalized cyclopentenes |
| Hydroxylation | Ring-closing metathesis, aza-Michael functionalization | Polyhydroxylated cyclopentane β-amino acids |
| Phosphonylation | Reaction of diethyl 5-chloro-1-pentynylphosphonate with amines | 2-Amino-1-cyclopentenylphosphonates |
The ethyl ester group of the parent compound is amenable to modification, most commonly through transesterification reactions. This process allows for the replacement of the ethyl group with a variety of other alkyl or aryl moieties, thereby altering properties such as solubility and reactivity. The transesterification of β-keto esters, which are precursors to β-enamino esters like this compound, is a well-established transformation. rsc.org
These reactions can be catalyzed by a range of catalysts, including environmentally benign options like silica-supported boric acid, under solvent-free conditions. researchgate.net This methodology is compatible with a wide range of alcohols, including primary, secondary, allylic, and benzylic alcohols, leading to the corresponding modified esters in excellent yields. researchgate.net The ability to selectively transesterify β-keto esters over other ester types highlights the robustness of this approach. rsc.org Furthermore, this transformation can be extended to include thiols and amines as nucleophiles, leading to the formation of thioesters and amides, respectively. rsc.org
Table 2: Examples of Transesterification of Related β-Keto Esters
| Nucleophile | Catalyst | Conditions | Product Type |
|---|---|---|---|
| Various alcohols | Silica supported boric acid | Solvent-free | Modified β-keto esters |
| Thiols | Various | Optimized | β-Keto thioesters |
| Amines | Various | Optimized | β-Keto amides |
The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities. One of the most common transformations is the formation of Schiff bases through condensation with aldehydes or ketones. These imine derivatives are important intermediates and have been extensively studied for their coordination chemistry. nih.govnih.govresearchgate.net For instance, the reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines leads to the formation of enamine structures, which are closely related to the title compound and demonstrate the reactivity of the amino group. researchgate.netutripoli.edu.ly
Another important derivatization is the formation of amides through acylation of the amino group. The synthesis of β-amino acid derivatives can be achieved from β-lactams, which are generated from the cyclocondensation of alkenes with chlorosulfonyl isocyanate. researchgate.net The subsequent ring-opening of these β-lactams with an alcohol can yield the corresponding N-sulfonylated amino esters. researchgate.net
Table 3: Derivatization of the Amino Group
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Aldehydes/Ketones | Condensation | Schiff bases (Imines) |
| Acylating agents | Acylation | Amides |
| Diamines | Condensation with β-keto ester precursor | Enamines |
This compound and its parent β-dicarbonyl compound, ethyl 2-oxocyclopentane-1-carboxylate, are valuable building blocks for the synthesis of more complex molecular scaffolds, particularly fused heterocyclic systems. A prominent example of such a transformation is the Biginelli reaction, a multi-component reaction that condenses an aryl aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate, a close analogue), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgresearchgate.net This reaction provides a straightforward route to complex heterocyclic structures that are of interest in medicinal chemistry.
The reactivity of the enamine system also allows for its use in the synthesis of fused heterocycles. For example, related aminothiophene carboxylates have been used to synthesize pyrazole, isoxazole, and pyridazine (B1198779) derivatives. researchgate.net These reactions typically involve the diazotization of the amino group followed by cyclization with appropriate reagents. researchgate.net
The derivatization of the amino group opens up possibilities for the synthesis of metal complexes and chelates. Schiff bases derived from the amino group can act as ligands for a variety of transition metals, forming stable complexes with diverse geometries and electronic properties. nih.govnih.govresearchgate.net These metal complexes have applications in catalysis and materials science.
A particularly interesting derivatization is the formation of dithiocarbamates. The reaction of a primary or secondary amine with carbon disulfide in the presence of a base yields a dithiocarbamate (B8719985) salt. nih.govjocpr.com This dithiocarbamate can then be used as a ligand to chelate a wide range of metal ions. The synthesis of dithiocarbamates can be achieved through a one-pot, three-component reaction involving an amine, carbon disulfide, and an electrophile. researchgate.net These dithiocarbamate metal complexes have been investigated for their biological and material properties. jocpr.comsysrevpharm.orgresearchgate.net
Stereochemical Control and Diastereoselectivity in Derivative Synthesis
Controlling the stereochemistry during the synthesis of derivatives is crucial, especially for applications in medicinal chemistry where biological activity is often dependent on the three-dimensional arrangement of atoms. Asymmetric synthesis strategies can be employed to generate enantiomerically enriched products.
For instance, the asymmetric synthesis of orthogonally functionalized 2-aminocyclopentane-1-carboxylic acid derivatives has been achieved through a domino reaction involving a Michael addition and a subsequent 5-exo-trig intramolecular cyclization. mdpi.com This approach utilizes a chiral amine to induce stereoselectivity.
Furthermore, diastereoselective Michael additions to related systems have been explored. The conjugate addition of nucleophiles to chiral derivatives of α,β-unsaturated carboxylic acids can be used to control the formation of new stereocenters. nih.gov Organocatalysis, using chiral catalysts such as quinine (B1679958) derivatives, has also been successfully applied to Michael addition-cyclization reactions to construct cyclopentane-fused heterocycles with high diastereoselectivity. buchler-gmbh.com These methods provide a powerful toolkit for the synthesis of stereochemically defined derivatives of this compound.
Medicinal Chemistry and Biological Activity Research of Ethyl 2 Amino 1 Cyclopentene 1 Carboxylate Derivatives
Exploration in Drug Discovery and Lead Compound Development
The ethyl 2-amino-1-cyclopentene-1-carboxylate core is a privileged scaffold in the design of novel therapeutic agents, particularly in the realm of oncology. While direct studies on a wide range of its derivatives are emerging, research on analogous structures highlights the potential of this chemical class. For instance, derivatives of the structurally related ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated as apoptosis-inducing agents for breast cancer. In one such study, acylation of the amino group led to a lead compound that demonstrated significant in vitro cytotoxicity against MCF-7 and HepG-2 cancer cell lines and a notable reduction in solid tumor mass in vivo. This underscores the potential of using the this compound backbone to develop new anticancer agents.
Furthermore, the core structure is utilized in the development of small-molecule libraries for screening against various biological targets. Its straightforward synthesis and the ease with which it can be functionalized make it an ideal starting point for generating a multitude of diverse chemical entities. These libraries can then be screened to identify hit compounds that can be further optimized into lead compounds for various diseases. The exploration of ethyl 2-(benzylamino)cyclopentanecarboxylate, a related saturated analog, for antitumor activity through the modulation of kinase activity, further supports the potential of the broader class of 2-aminocyclopentanecarboxylate derivatives in oncology drug discovery.
The development of ethyl-2-amino-pyrrole-3-carboxylates, which share a similar β-enamino ester motif, as potent anticancer agents provides a compelling case for the therapeutic potential of this pharmacophore. These compounds have been shown to be active against a broad spectrum of soft tissue sarcoma and gastrointestinal stromal tumor (GIST) cell lines, including those resistant to standard therapies like imatinib. This success in a closely related system strongly suggests that derivatives of this compound could also yield promising lead compounds for cancer therapy.
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of this compound is intricately linked to their chemical structure. Understanding the relationship between structural modifications and biological potency is crucial for the rational design of more effective therapeutic agents.
The potency of derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from analogous series.
For example, in a series of anticancer agents based on the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold, modifications at the 2-amino position have been shown to be critical for activity. Acylation of the amino group with chloroacetyl chloride resulted in a compound with potent antiproliferative activity. Further cyclization into various heterocyclic systems, such as thieno[2,3-d]pyrimidines, and subsequent substitutions on these rings, led to a range of activities. The introduction of different alkyl and aryl groups allowed for the fine-tuning of cytotoxic potency against cancer cell lines.
The following interactive data table summarizes the in vitro cytotoxic activity of selected derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate against the MCF-7 human breast cancer cell line, illustrating the impact of different functional groups on biological potency.
| Compound | Modification | IC₅₀ (µM) against MCF-7 |
|---|---|---|
| Derivative 1 | Acylated with chloroacetyl chloride | 23.2 |
| Derivative 2 | Cyclized to a thieno[2,3-d]pyrimidin-4(3H)-one | >100 |
| Derivative 3 | Substituted thieno[2,3-d]pyrimidine (B153573) with 4-chlorophenyl | 35.7 |
| Derivative 4 | Substituted thieno[2,3-d]pyrimidine with 4-methoxyphenyl | 49.9 |
These findings suggest that for derivatives of this compound, modifications at the amino and ester functionalities, as well as the potential for annulation to form fused heterocyclic systems, are promising avenues for enhancing biological activity.
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, as biomolecules such as enzymes and receptors are chiral. The introduction of chiral centers into derivatives of this compound can lead to enantiomers with significantly different potency, selectivity, and metabolic profiles.
While specific studies on the stereochemical influence on the bioactivity of this compound derivatives are limited, the importance of stereoisomerism is well-established in related cyclic amino acid derivatives. For instance, in a study of chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, the R and S isomers displayed significant differences in their antitumor activity. researchgate.net This highlights that the three-dimensional arrangement of substituents can profoundly impact the interaction of a molecule with its biological target.
The synthesis of enantiomerically pure derivatives is, therefore, a critical aspect of drug development. The separation of racemic mixtures or the development of asymmetric syntheses allows for the evaluation of individual stereoisomers, which can lead to the identification of the more active and less toxic enantiomer. This approach can result in drugs with an improved therapeutic index.
Mechanistic Investigations of Biological Interactions
Understanding how a molecule exerts its biological effect at a molecular level is fundamental to drug discovery. Mechanistic studies on derivatives of this compound and related compounds have begun to elucidate their modes of action.
Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Derivatives of scaffolds similar to this compound have been shown to function as enzyme inhibitors. For example, a series of ethyl-2-amino-pyrrole-3-carboxylates demonstrated potent anticancer activity by inhibiting tubulin polymerization. Tubulin is a critical protein for microtubule formation, which is essential for cell division. By binding to tubulin, these compounds disrupt the dynamics of the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In another example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been investigated as potential inhibitors of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell proliferation and survival. In silico docking studies suggested that these compounds could bind to the active site of JAK2, and subsequent in vitro and in vivo studies confirmed their apoptosis-inducing effects in cancer cells. These findings suggest that derivatives of this compound could be designed to target specific enzymes involved in disease pathogenesis. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each of which can be characterized by kinetic studies.
In addition to interacting with enzymes, small molecules can exert their effects by binding to and modulating the function of cellular receptors. While specific receptor binding studies for derivatives of this compound are not widely reported, the general principles of receptor modulation are applicable.
Derivatives could be designed to act as agonists, antagonists, or allosteric modulators of various receptors. For example, the cyclopentane (B165970) ring can serve as a rigid scaffold to present functional groups in a specific spatial orientation for optimal receptor binding. The amino and ester groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues of a receptor's binding pocket.
Research on other cyclic amino acid derivatives has demonstrated their potential to interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. This highlights the potential for developing neurologically active agents from the this compound scaffold.
Modulation of Cellular Pathways (e.g., NF-κB signaling, bacterial cell wall synthesis)
Derivatives of this compound, particularly those featuring a cyclopentenone moiety, have been investigated for their ability to modulate key cellular signaling pathways implicated in inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammatory and immune responses. Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB, IκB. This phosphorylation event targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Research has shown that cyclopentenone prostaglandins (B1171923) can directly inhibit the IKKβ subunit of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB. d-nb.info This mechanism provides a strong rationale for the anti-inflammatory effects observed with cyclopentenone-containing compounds. Synthetic 4-aza, cross-conjugated cyclopentenones, inspired by natural prostaglandins, have demonstrated the ability to block the activation of NF-κB, with some thiol adducts of these compounds showing even more potent inhibition. nih.gov For instance, a cross-conjugated dieneone derivative inhibited NF-κB activation with an IC50 value of 6.2 μM, while its N-Boc cysteine adduct exhibited an IC50 of 1.0 μM. nih.gov
While direct studies on this compound derivatives targeting bacterial cell wall synthesis are not extensively documented, the broader class of cyclic amino acid derivatives has shown relevance in this area. The structural features of these compounds make them potential candidates for interfering with the intricate enzymatic processes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Preclinical Evaluation and Targeted Therapeutic Applications
The versatile scaffold of this compound has prompted the preclinical investigation of its derivatives in a range of therapeutic applications, from infectious diseases to inflammatory disorders and beyond.
For instance, a series of amide derivatives containing a cyclopropane (B1198618) ring were evaluated for their antibacterial and antifungal activities. nih.gov These studies provide insights into the structure-activity relationships that could guide the design of potent antimicrobial agents based on the this compound scaffold. The data in the table below showcases the antimicrobial activity of some of these related cyclopropane derivatives against various pathogens. nih.gov
| Compound | Microorganism | MIC80 (μg/mL) |
|---|---|---|
| F9 (Thiazole amide derivative) | Escherichia coli | 32 |
| F8 | Candida albicans | 16 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
| Ciprofloxacin (Control) | Escherichia coli | 2 |
| Fluconazole (Control) | Candida albicans | 2 |
Similarly, research on aminothioxanthones has identified compounds with significant antifungal activity against a broad spectrum of clinically relevant fungi, including fluconazole-resistant strains. nih.gov The table below presents the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a selected aminothioxanthone against various fungal species. nih.gov
| Fungal Strain | Compound 1 MIC (μg/mL) | Compound 1 MFC (μg/mL) |
|---|---|---|
| Candida albicans ATCC 10231 | 8 | 16 |
| Candida krusei ATCC 6258 | 32 | 32 |
| Cryptococcus neoformans CECT 1078 | 8 | 8 |
| Aspergillus fumigatus ATCC 46645 | 16 | >64 |
| Trichophyton rubrum FF5 | 8 | 8 |
These findings on related heterocyclic and cyclic compounds underscore the potential of the this compound framework in the development of new antibacterial and antifungal agents.
Building upon the understanding of their modulatory effects on the NF-κB pathway, derivatives of this compound, especially those with a cyclopentenone structure, are strong candidates for anti-inflammatory drug development. The inhibition of NF-κB activation by cyclopentenone prostaglandins has been shown to block the expression of pro-inflammatory cytokines and chemokines. d-nb.info This mechanism is central to the resolution of inflammation.
Studies on synthetic cyclopent-2-enone conjugates have further elucidated their anti-inflammatory potential. Certain derivatives have demonstrated inhibitory activity against NF-κB and the pro-inflammatory cytokine IL-6 in cellular assays. This highlights the cyclopent-2-enone scaffold as an effective template for designing novel anti-inflammatory agents.
The hepatitis C virus (HCV) NS3 protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral therapy. Research into novel HCV NS3 protease inhibitors has explored the use of cyclopentane and cyclopentene (B43876) dicarboxylic acid moieties as replacements for the commonly used proline-based structures at the P2 position of the inhibitor.
Several highly potent macrocyclic HCV NS3 protease inhibitors have been developed incorporating these cyclopentane and cyclopentene motifs. d-nb.info Optimization of these inhibitors, including variations in the macrocyclic ring size, has led to compounds with significant anti-HCV activity. Notably, a 14-membered macrocyclic ring system was found to be the most potent in these series. One such inhibitor demonstrated a Ki value of 0.41 nM and an EC50 value of 9 nM in a subgenomic HCV replicon cell model for genotype 1b. d-nb.info This research highlights the potential of incorporating the cyclopentene scaffold, present in this compound, into the design of novel and potent HCV protease inhibitors.
The chemical versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of compounds with potential applications in neurological disorders. The enaminone functional group, which is a key feature of the title compound, is a recognized pharmacophore for anticonvulsant activity.
Research into enaminone derivatives has led to the identification of compounds with significant anticonvulsant effects in animal models of seizures. nih.gov Furthermore, the cyclopropane ring, which can be synthesized from cyclopentene precursors, is another structural motif found in compounds with anticonvulsant properties. A series of tetramethylcyclopropanecarboxamide derivatives have been designed and evaluated for their anticonvulsant activities, with one of the most potent compounds showing an ED50 value of 26 mg/kg in the rat maximal electroshock (MES) test. nih.gov These findings suggest that the this compound scaffold can serve as a starting point for the development of novel therapeutic agents for neurological disorders such as epilepsy.
Computational and Theoretical Investigations of Ethyl 2 Amino 1 Cyclopentene 1 Carboxylate and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of applications from geometry optimization to the prediction of spectroscopic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial as it dictates the accuracy of the calculated properties. materialsciencejournal.org For analogues of Ethyl 2-amino-1-cyclopentene-1-carboxylate, various levels of theory have been employed to investigate their structural, electronic, and spectroscopic characteristics. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound and its analogues, which possess rotatable bonds and a non-planar ring, conformational analysis is essential to identify the various low-energy conformers and their relative stabilities.
This process typically involves:
Initial Structure Generation: Generating multiple possible starting geometries, for instance, by systematically rotating dihedral angles. nih.gov
Energy Minimization: Using a DFT method, such as B3LYP with a basis set like 6-31+G(d,p), to fully optimize the geometry of each starting structure. nih.gov
Verification of Minima: Performing frequency calculations to ensure that the optimized structures are true energy minima (i.e., have no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections. nih.gov
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. materialsciencejournal.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgresearchgate.net
Computational studies on related carboxylate compounds have used Time-Dependent DFT (TD-DFT) to calculate these orbital energies. materialsciencejournal.org For example, a study on a pyran carboxylate derivative calculated a HOMO-LUMO energy gap of 4.54 eV, indicating a stable molecular structure. materialsciencejournal.org The energies of these orbitals are also used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity.
| Parameter | Formula | Description | Example Value (Analogue) materialsciencejournal.org |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -7.06 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -2.52 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability. | 4.54 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 7.06 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 2.52 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. | 2.27 eV |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. | 4.79 eV |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Propensity to accept electrons. | 5.07 eV |
Frequency calculations performed after geometry optimization are not only for verifying energy minima but also for predicting key thermodynamic properties. By analyzing the vibrational modes of the molecule, it is possible to calculate quantities such as:
Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.
Thermal Energy: The correction to the total energy due to temperature.
Enthalpy (H): A measure of the total energy of a system.
Entropy (S): A measure of the disorder or randomness of a system.
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process (G = H - TS).
These calculations are crucial for comparing the relative stabilities of different isomers or conformers and for predicting the thermodynamics of chemical reactions. For instance, computational studies on the reaction mechanisms of amines have shown that the formation of bicarbonate can be thermodynamically more favorable than carbamate (B1207046) formation. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including the structures of transition states and intermediates, which are often transient and difficult to observe experimentally.
For reactions involving analogues of this compound, DFT calculations can be used to:
Locate the transition state (TS) structures connecting reactants, intermediates, and products.
Calculate the activation energies (the energy barrier that must be overcome for the reaction to occur).
Validate proposed mechanisms against experimental observations.
A computational study on the formation of diethyl 2-amino-1-cyclopentenylphosphonates, an analogue, provided evidence for a two-step mechanism involving an initial amine addition to form a zwitterionic intermediate, followed by cyclization and proton transfer. nih.gov Similarly, comparative studies on CO2 capture by different amines have used methods like B3LYP/6-311++G(d,p) and QM/MM molecular dynamics to reveal that different reaction channels (leading to carbamate or bicarbonate) can be favored depending on the amine's structure. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
When a molecule like this compound or its analogues are investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a small molecule (ligand) binds to a large biological target, such as a protein or enzyme.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. It involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and using a scoring function to rank them. Studies on related heterocyclic compounds have used docking to explore their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and α-glycosidase. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds), and the conformational changes that may occur upon binding.
These computational approaches are instrumental in rational drug design, helping to identify and optimize potential drug candidates before their synthesis and experimental testing. researchgate.net
Spectroscopic Data Prediction and Validation Against Experimental Observations
Quantum chemical calculations can predict various types of spectroscopic data with a high degree of accuracy. This predictive power is essential for confirming the identity of newly synthesized compounds and for interpreting complex experimental spectra.
Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. For example, in a study of an analogue, the theoretically predicted N-H stretching vibration was found at 3432 cm⁻¹, which was in close agreement with the experimental value of 3407 cm⁻¹. materialsciencejournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is highly valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, thereby confirming its structure. Predictions for one analogue showed chemical shifts in the range of 1.55 to 8.95 ppm for ¹H and 127.04 to 193.09 ppm for ¹³C. researchgate.net
Electronic Spectroscopy (UV-Vis): TD-DFT methods are used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help in understanding the electronic transitions (e.g., π→π*) responsible for the observed absorptions. researchgate.net
By comparing the computationally predicted spectra with experimental data, researchers can validate both the calculated molecular structure and the accuracy of the computational method itself. nih.gov
Advanced Characterization and Spectroscopic Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Ethyl 2-amino-1-cyclopentene-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons are diagnostic. The protons of the ethyl ester group typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The protons on the cyclopentene (B43876) ring appear as multiplets in the aliphatic region. The protons of the amine (-NH₂) group often present as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group and the two sp²-hybridized carbons of the enamine system are particularly characteristic, appearing in the downfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed for more complex structural elucidation, especially for substituted derivatives. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the cyclopentene ring protons, while HETCOR correlates directly bonded proton and carbon atoms, allowing for definitive assignment of their respective signals. weebly.comomicsonline.org
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Data is estimated based on typical values and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl -CH₃ | ~1.3 | Triplet | 3H | -OCH₂CH ₃ |
| Ring -CH₂- | ~1.8-1.9 | Multiplet | 2H | C4-H ₂ |
| Ring -CH₂- | ~2.5-2.6 | Triplet | 2H | C5-H ₂ |
| Ring -CH₂- | ~2.7-2.8 | Triplet | 2H | C3-H ₂ |
| Ethyl -CH₂- | ~4.2 | Quartet | 2H | -OCH ₂CH₃ |
| Amine -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | -NH ₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| Ethyl -CH₃ | ~14.5 | -OCH₂C H₃ |
| Ring C4 | ~21.0 | C 4H₂ |
| Ring C3/C5 | ~30-35 | C 3H₂ / C 5H₂ |
| Ethyl -CH₂- | ~60.0 | -OC H₂CH₃ |
| C1 (C-COOEt) | ~95-100 | C =C-NH₂ |
| C2 (C-NH₂) | ~160-165 | C=C -NH₂ |
| Carbonyl C=O | ~170-175 | C =O |
Mass Spectrometry (MS) in Synthetic Pathway Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, confirming its identity with high accuracy. The molecular formula is C₈H₁₃NO₂, corresponding to a molecular weight of approximately 155.20 g/mol . fishersci.com High-resolution mass spectrometry (HRMS) can confirm this composition with precision to several decimal places.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion ([M]⁺˙) can undergo characteristic fragmentation, breaking into smaller, stable charged fragments. The analysis of these fragments provides a fingerprint that helps to confirm the structure.
Common fragmentation pathways for this compound would likely involve:
Loss of an ethyl radical (•C₂H₅): Cleavage of the C-O bond in the ester moiety, resulting in a fragment ion at m/z 126 ([M-29]⁺).
Loss of an ethoxy radical (•OC₂H₅): Alpha-cleavage next to the carbonyl group, leading to a prominent acylium ion at m/z 110 ([M-45]⁺). libretexts.org
Cleavage of the cyclopentene ring: The ring can undergo various cleavages, leading to a complex pattern of smaller fragments.
McLafferty rearrangement: If applicable, this could lead to the loss of a neutral alkene molecule.
By monitoring the appearance of the molecular ion peak at m/z 155 and the disappearance of starting material peaks, mass spectrometry serves as an effective tool for tracking the progress of synthetic reactions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Identity |
| 155 | [C₈H₁₃NO₂]⁺˙ | Molecular Ion [M]⁺˙ |
| 126 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 110 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 82 | [C₅H₆N]⁺ | Fragment from ring cleavage and loss of ester |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent this compound is not widely published, the technique is frequently applied to its derivatives and metal complexes to provide unparalleled structural insight. researchgate.net
A crystallographic analysis would reveal critical information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the partial double-bond character of the C2-N and C1-C2 bonds due to electron delocalization in the enamine system.
Conformation: Determination of the cyclopentene ring's conformation (e.g., envelope or twist) and the orientation of the ethyl carboxylate and amino substituents.
Planarity: Assessment of the planarity of the conjugated N-C=C-C=O system.
Intermolecular Interactions: Identification of hydrogen bonding patterns, particularly involving the N-H protons of the amino group and the carbonyl oxygen of the ester group, which dictate the crystal packing and supramolecular architecture. researchgate.net
For derivatives, such as those formed by reaction at the amino group, X-ray crystallography is essential for confirming the resulting stereochemistry and regiochemistry. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Complexation Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the functional groups present in the molecule. The IR spectrum provides a distinct fingerprint, with key absorption bands confirming the compound's structure. fishersci.co.uk Expected characteristic peaks include:
N-H Stretching: Two distinct bands in the region of 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. youtube.com
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ring and ethyl group.
C=O Stretching: A strong, sharp absorption for the ester carbonyl group. Due to conjugation with the enamine system, this peak is shifted to a lower wavenumber, typically appearing around 1690-1660 cm⁻¹. libretexts.org
C=C Stretching: A strong absorption in the 1630-1610 cm⁻¹ region, characteristic of the double bond within the conjugated system.
N-H Bending: A medium to strong band around 1640-1560 cm⁻¹, which may sometimes overlap with the C=C stretch.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3450 - 3300 (two bands) |
| Alkyl | C-H Stretch | 2980 - 2850 |
| Conjugated Ester | C=O Stretch | 1690 - 1660 |
| Alkene | C=C Stretch | 1630 - 1610 |
| Amine | N-H Bend | 1640 - 1560 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the enamine-ester moiety gives rise to characteristic absorptions in the UV region, typically corresponding to π → π* and n → π* transitions. This technique is particularly valuable in complexation studies. When this compound or its derivatives act as ligands for metal ions, the coordination often leads to a change in the electronic environment, resulting in a shift in the absorption maximum (λmax). researchgate.net This shift, which can be monitored by UV-Vis spectrophotometry, allows for the study of complex formation, stoichiometry, and binding constants. researchgate.net
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives.
Purity Assessment: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound. Commercial specifications often cite a purity of 98.5% or higher as determined by GC. fishersci.comfishersci.co.uk In these methods, the compound is passed through a column, and its retention time is compared against a standard. The presence of impurities is indicated by additional peaks in the chromatogram, and their relative amounts can be quantified by integrating the peak areas.
Stereoisomer Separation: this compound itself is an achiral molecule and does not have enantiomers. However, it is a common precursor in asymmetric synthesis, leading to chiral products. For these chiral derivatives, Chiral HPLC is a critical technique for separating the enantiomers and determining the enantiomeric excess (ee). heraldopenaccess.us
The determination of enantiomeric excess is crucial in pharmaceutical development, where enantiomers can have different biological activities. Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. beilstein-journals.org The enantiomeric excess can then be calculated from the relative areas of these two peaks. This analytical method is indispensable for validating the effectiveness of an asymmetric synthesis that may use derivatives of this compound.
Broader Applications in Organic Synthesis and Interdisciplinary Research
Utilization as Building Blocks for Synthetically Challenging Organic Molecules
Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures. nih.gov Ethyl 2-amino-1-cyclopentene-1-carboxylate exemplifies such a building block, offering multiple reactive sites for chemical modification. The enamine moiety makes the molecule electron-rich and nucleophilic, while the ester group can undergo a variety of transformations.
Research has shown that related enamine structures are valuable in constructing novel molecular frameworks. For instance, primary and secondary amines can react with diethyl 5-chloro-1-pentynylphosphonate to produce 2-amino-1-cyclopentenylphosphonates in excellent yields. mdpi.com This highlights the potential of the aminocyclopentene scaffold in the synthesis of complex organophosphonates, a class of compounds with significant biological and chemical interest. mdpi.comnih.gov Furthermore, the core aminocyclopentane carboxylate structure, which can be accessed by reduction of the double bond, is a key component in peptidomimetics and biologically active molecules, demonstrating the compound's value as a precursor to these challenging targets.
Role as Precursors for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Privileged scaffolds for these ligands often include chiral 1,2-amino alcohols and β-aminophosphine derivatives, which are valued for their stability, low toxicity, and ease of handling. utripoli.edu.ly
This compound possesses the core functional groups—an amine and an ester—that can be chemically elaborated into chiral structures. Through synthetic steps such as stereoselective reduction of the enamine and modification of the ester group (e.g., reduction to an alcohol), it is possible to generate chiral amino alcohol or diamine derivatives. These intermediates could then be further functionalized, for example, by introducing phosphine (B1218219) groups, to create novel N,P-ligands. utripoli.edu.ly The rigid cyclopentane (B165970) backbone is advantageous for ligand design, as it can impart a well-defined stereochemical environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. utripoli.edu.ly
Application as Scaffolds for Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are a class of physiologically active lipid compounds that feature a cyclopentane ring as their core structure. This has made cyclopentane derivatives highly sought-after starting materials in the total synthesis of these molecules. While the cyclopentane framework of this compound makes it a conceptually attractive scaffold for prostaglandin synthesis, current research literature does not extensively document its direct application for this purpose. The synthesis of prostaglandin E2 (PGE2) inhibitors has been explored using other heterocyclic scaffolds, such as 2-aminoacyl-1,3,4-thiadiazoles.
Contribution to Fine Chemical Production within Academic Frameworks
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, often through complex, multi-step syntheses. This compound is commercially available from various chemical suppliers, indicating its established use within research and development settings. Its availability facilitates its use in academic laboratories and specialized chemical production as a versatile intermediate. The compound is formed from the reaction of Ethyl 2-oxocyclopentane-1-carboxylate with an amine source. Its role as a readily accessible, functionalized building block allows researchers to bypass elementary synthetic steps, accelerating the discovery and production of novel, high-value compounds on a laboratory scale.
Potential Contributions to Materials Science Research
The unique chemical structure of this compound also suggests potential applications in materials science. Organophosphonates, which can be synthesized from related aminocyclopentene precursors, are known for their utility in various materials. mdpi.com For example, phosphonates can be used to modify surfaces, act as flame retardants, or be incorporated into polymers to confer specific properties. By converting this compound into a phosphonate (B1237965) derivative, it could be used to create novel monomers for polymerization or as agents to functionalize inorganic nanoparticles, leading to new hybrid materials with tailored optical, electronic, or thermal properties. mdpi.com
Participation in Catalysis Research as Ligands or Reagents
In catalysis research, a compound can participate either as a ligand that coordinates to a metal center or as a reagent that is consumed in the reaction. As discussed, derivatives of this compound have the potential to be developed into chiral ligands for asymmetric catalysis. utripoli.edu.ly
Beyond its role as a ligand precursor, the inherent reactivity of the enamine functionality allows it to act as a potent nucleophilic reagent. Enamines are well-established intermediates in organic synthesis for forming carbon-carbon bonds, most famously in reactions like the Stork enamine alkylation. The enamine in this compound can react with various electrophiles, making it a useful reagent in synthetic methodologies that are often explored within the context of catalysis research. Furthermore, some β-aminophosphine derivatives have been shown to function as bifunctional organocatalysts, activating both the nucleophile and electrophile in a reaction. utripoli.edu.ly This suggests a potential future direction for catalysis research involving modified forms of this compound.
Summary of Applications
| Section | Application Area | Description | Key Findings / Potential |
|---|---|---|---|
| 7.1 | Organic Building Blocks | Used as a versatile starting material for complex molecules. | Precursor to complex structures like organophosphonates and saturated aminocyclopentane systems. mdpi.comnih.gov |
| 7.2 | Asymmetric Catalysis | Potential precursor for chiral ligands. | Can be chemically modified to form chiral amino alcohols or diamines suitable for ligand synthesis. utripoli.edu.ly |
| 7.3 | Prostaglandin Synthesis | Conceptually plausible scaffold due to its cyclopentane core. | Direct application is not widely documented in surveyed literature. |
| 7.4 | Fine Chemical Production | Serves as a readily available intermediate in academic and R&D settings. | Its commercial availability accelerates multi-step syntheses of novel compounds. |
| 7.5 | Materials Science | Potential for creating novel functional materials. | Derivatives like cyclopentenylphosphonates could be used in polymers or for surface modification. mdpi.com |
| 7.6 | Catalysis Research | Can function as both a ligand precursor and a reactive nucleophilic reagent. | Its enamine structure allows participation in C-C bond formation, and its derivatives could act as organocatalysts. utripoli.edu.ly |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on Ethyl 2-amino-1-cyclopentene-1-carboxylate is increasingly directed towards the development of novel and sustainable synthetic pathways that adhere to the principles of green chemistry. Key areas of investigation include the use of biocatalysts and the implementation of continuous flow chemistry.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional synthetic methods. astrazeneca.com Enzymes operate under mild conditions, are biodegradable, and can significantly reduce the number of synthetic steps required, thereby minimizing waste and energy consumption. astrazeneca.com The application of enzymes such as transaminases, which are already utilized in the synthesis of chiral amines for pharmaceuticals, presents a promising avenue for the asymmetric synthesis of this compound and its derivatives. nih.govmdpi.com This approach can lead to the production of enantiomerically pure compounds, which is crucial for the development of targeted therapeutics.
Continuous flow chemistry is another emerging technology that promises to enhance the sustainability of chemical manufacturing. mpg.deuc.pt By conducting reactions in a continuous stream rather than in traditional batch reactors, flow chemistry offers superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. flinders.edu.au The synthesis of this compound in a flow system could enable more efficient and scalable production, making it more accessible for research and industrial applications. mpg.de
Design and Synthesis of Next-Generation Bioactive Compounds
The core structure of this compound serves as a valuable scaffold for the design and synthesis of next-generation bioactive compounds. Research has demonstrated that derivatives of the closely related precursor, ethyl 2-oxocyclopentane-1-carboxylate, exhibit promising antimicrobial and anti-tumor activities. researchgate.net This suggests that the cyclopentene (B43876) ring system is a viable starting point for the development of new therapeutic agents.
Future research will focus on the strategic modification of the this compound structure to create libraries of novel compounds with diverse biological activities. The synthesis of new heterocyclic compounds derived from this scaffold is a particularly promising area of exploration. mdpi.comrsc.org By introducing different functional groups and ring systems, researchers can tune the pharmacological properties of the resulting molecules to target a wide range of diseases. For instance, the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has yielded compounds with potential anticancer activities. nih.gov
The design of these new compounds will be guided by an understanding of their structure-activity relationships (SAR). By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophores—the essential molecular features responsible for a drug's activity. researchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for the development of potent and selective therapeutic agents.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. mdpi.comnih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. mdpi.com
In the context of this compound, AI and ML can be applied at multiple stages of the drug discovery pipeline. Machine learning algorithms can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of novel derivatives based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.
Exploration of Green Chemistry Principles in Synthesis Methodologies
The application of green chemistry principles is a critical aspect of modern chemical research, aiming to minimize the environmental impact of chemical processes. nih.govresearchgate.net Future work on the synthesis of this compound and its derivatives will increasingly focus on the implementation of these principles.
A key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Synthetic routes with high atom economy are preferred as they generate less waste. Another important metric is the E-factor , which quantifies the amount of waste produced relative to the amount of product. researchgate.net The goal is to develop synthetic pathways with low E-factors.
The use of greener solvents is another important consideration. Traditional organic solvents are often volatile and toxic, posing risks to human health and the environment. Research is focused on replacing these with more sustainable alternatives, such as water, supercritical fluids, or ionic liquids. arkat-usa.org The development of solvent-free reaction conditions is an even more desirable goal.
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed more efficiently and with less waste. astrazeneca.com The use of reusable catalysts, including biocatalysts and solid-supported catalysts, is a key strategy for improving the sustainability of chemical processes.
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. | High atom economy indicates minimal waste generation. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. | A lower E-factor signifies a more environmentally friendly process. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the final product. | Provides a practical measure of the efficiency of a reaction. |
| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the final product. | A lower PMI indicates a more sustainable and efficient process. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
